

Onvansertib Dosing Schedules in Clinical Trials

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Compound Focus: Onvansertib

CAS No.: 1034616-18-6

Cat. No.: S538149

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Trial Identifier / Phase	Cancer Type & Line of Therapy	Onvansertib Dose & Schedule	Combination Regimen (SoC)	SoC Administration Schedule
CRDF-004 (Phase 2) [1] [2]	1st-line RAS-mutated mCRC	20 mg or 30 mg, Days 1-5 & 15-19 of a 28-day cycle	FOLFOX or FOLFIRI + Bevacizumab [1]	Days 1 & 15 of a 28-day cycle [1]
NCT03829410 (Phase 2) [3] [4] [5]	2nd-line KRAS-mutated mCRC	15 mg/m ² , Days 1-5 & 15-19 of a 28-day cycle	FOLFIRI + Bevacizumab [3]	Days 1 & 15 of a 28-day cycle [4]
NCT03829410 (Phase 1b) [6]	2nd-line KRAS-mutated mCRC	12, 15, 18 mg/m ² , Days 1-5 & 14-19 of a 28-day cycle	FOLFIRI + Bevacizumab [6]	Days 1 & 15 of a 28-day cycle [6]

Experimental Protocol & Key Findings

For researchers designing clinical trials or translational studies, the following protocol details and key efficacy data are essential.

Patient Population and Treatment Administration

- **Target Population:** Patients with histologically confirmed *KRAS* or *NRAS*-mutated mCRC. Key exclusion criteria include microsatellite instability-high (MSI-H) status, *BRAF* V600E mutation, and more than one prior line of therapy for metastatic disease [4].
- **Drug Administration:**
 - **Onvansertib:** Administered orally once daily [4].
 - **SoC Chemotherapy:** FOLFIRI (irinotecan 180 mg/m² IV; leucovorin 400 mg/m² IV; fluorouracil 400 mg/m² IV bolus followed by 2,400 mg/m² continuous IV infusion over 46 hours) or FOLFOX [1] [4].
 - **Bevacizumab:** 5 mg/kg IV [4].
- **Dose Modification:** The FU bolus and leucovorin could be omitted at the investigator's discretion. The 18 mg/m² dose was determined to exceed the maximum tolerated dose (MTD), establishing 15 mg/m² as the recommended phase 2 dose (RP2D) [4] [6].

Key Efficacy Outcomes

Recent trials have demonstrated promising efficacy, with outcomes significantly influenced by prior bevacizumab exposure.

Table 1: Efficacy Outcomes from Phase 2 Trials

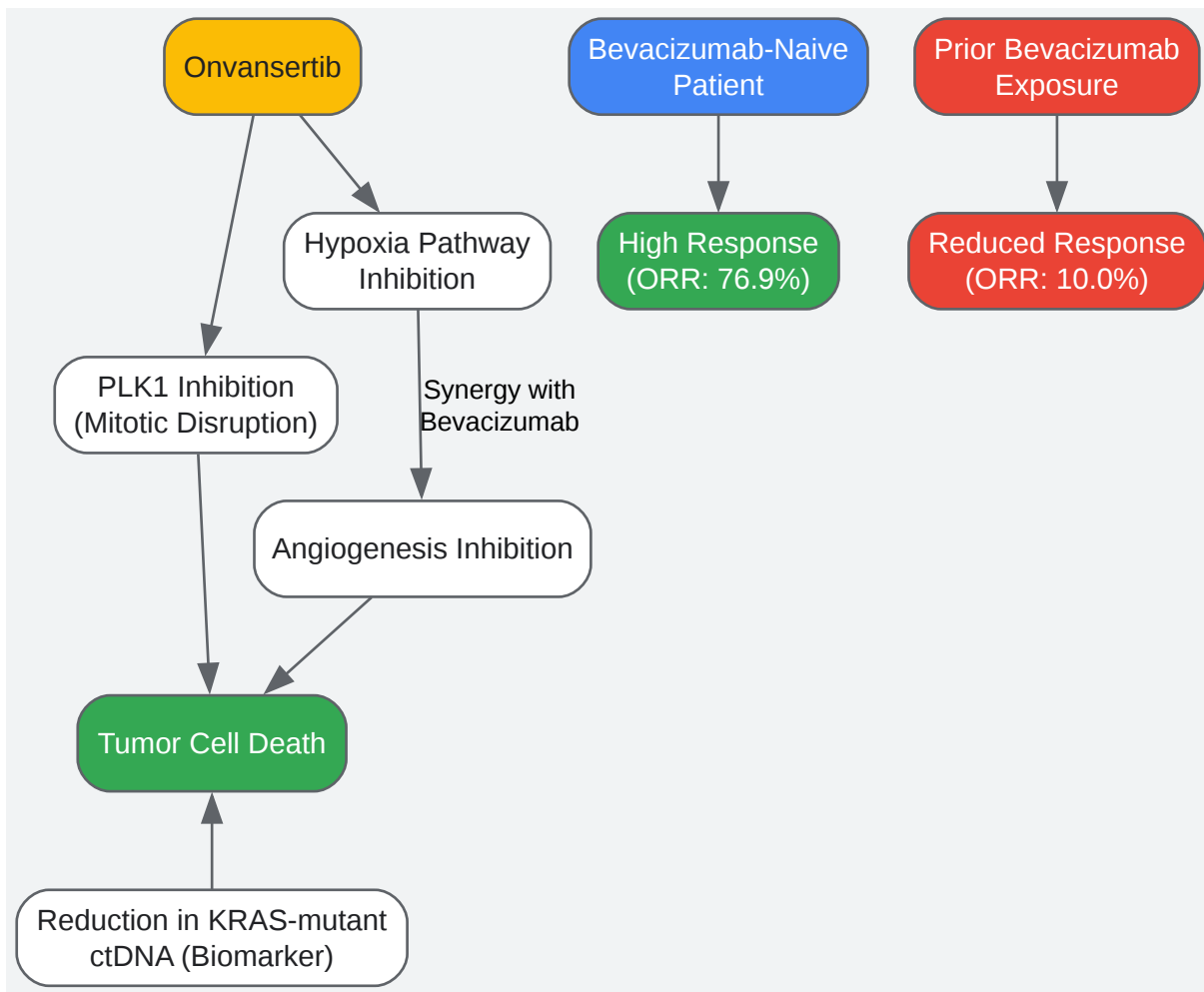
Trial Population	Confirmed Objective Response Rate (ORR)	Median Progression-Free Survival (mPFS)	Median Duration of Response (mDOR)
2nd-Line (All Patients, n=53) [3] [5]	26.4% (95% CI, 15.3 to 40.3)	8.4 months	11.7 months (95% CI, 9.4 to NR)
2nd-Line, Bevacizumab-Naïve (n=13) [3] [4]	76.9%	14.9 months	Not Reported
2nd-Line, Prior Bevacizumab (n=40) [3] [4]	10.0%	6.6 months	Not Reported

Trial Population	Confirmed Objective Response Rate (ORR)	Median Progression-Free Survival (mPFS)	Median Duration of Response (mDOR)
1st-Line (30 mg dose, n=37) [1] [2]	49%	Not Reached (Trend favored 30 mg)	Not Reported

Supporting Translational Data Protocol

- **ctDNA Analysis for Response Prediction:**
 - **Methodology:** Blood samples are collected at baseline (Cycle 1, Day 1, pre-dose) and on treatment (Day 1 of subsequent cycles). KRAS-mutant allelic frequency (MAF) is quantified using droplet digital PCR (ddPCR) [6].
 - **Application:** A $\geq 90\%$ decrease in KRAS-MAF after the first cycle of treatment is strongly predictive of treatment efficacy, associated with a significantly higher ORR (55.0% vs 3.7%) and longer PFS (12.6 vs 5.8 months) [5].
- **Mechanistic Insights:** Translational findings suggest that prior bevacizumab exposure may contribute to **onvansertib** resistance. Preclinical models indicate that **onvansertib** inhibits the hypoxia pathway and exhibits synergistic antitumor activity when combined with bevacizumab through enhanced inhibition of angiogenesis [3] [4].

The following diagram illustrates the proposed mechanism of action and translational research workflow based on the trial findings.



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Application Notes for Protocol Development

- **Dosing Selection:** For first-line mCRC trials, the **30 mg flat dose** shows a dose-dependent improvement in ORR and is a key candidate for future registrational studies [1] [2]. For second-line therapy, the established RP2D is **15 mg/m²** [3] [6].
- **Patient Stratification:** Prior bevacizumab exposure is a critical stratification factor. The efficacy of the combination is markedly superior in bevacizumab-naïve patients [3] [4].
- **Response Monitoring:** Incorporating longitudinal ctDNA analysis using ddPCR to track KRAS-MAF is a robust and early biomarker for predicting long-term treatment efficacy and potentially guiding patient management [6] [5].
- **Safety Profile:** The most common treatment-emergent adverse event associated with **onvansertib** is neutropenia [1] [4]. The combination regimen is generally well-tolerated with no unexpected major toxicities [2].

I hope these detailed application notes and protocols are helpful for your research and development work. Should you require further specifics on biomarker assay protocols or preclinical models, feel free to ask.

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To cite this document: Smolecule. [Onvansertib Dosing Schedules in Clinical Trials]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b538149#onvansertib-dosing-schedule-days-1-5-and-15-19>]

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